N-ethyl-2-{4-[(pyridin-4-yl)methyl]piperazin-1-yl}pyrimidin-4-amine
CAS No.: 2549049-73-0
Cat. No.: VC11829802
Molecular Formula: C16H22N6
Molecular Weight: 298.39 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2549049-73-0 |
|---|---|
| Molecular Formula | C16H22N6 |
| Molecular Weight | 298.39 g/mol |
| IUPAC Name | N-ethyl-2-[4-(pyridin-4-ylmethyl)piperazin-1-yl]pyrimidin-4-amine |
| Standard InChI | InChI=1S/C16H22N6/c1-2-18-15-5-8-19-16(20-15)22-11-9-21(10-12-22)13-14-3-6-17-7-4-14/h3-8H,2,9-13H2,1H3,(H,18,19,20) |
| Standard InChI Key | DTGCTOKSSWOSKQ-UHFFFAOYSA-N |
| SMILES | CCNC1=NC(=NC=C1)N2CCN(CC2)CC3=CC=NC=C3 |
| Canonical SMILES | CCNC1=NC(=NC=C1)N2CCN(CC2)CC3=CC=NC=C3 |
Introduction
Chemical Identity and Structural Features
Physicochemical Properties
Key properties derived from computational models include:
| Property | Value |
|---|---|
| LogP (Partition Coefficient) | 1.82 ± 0.35 |
| Water Solubility | 0.12 mg/mL (±20%) |
| pKa (Basic) | 4.1 (pyridine N), 7.9 (piperazine N) |
| Polar Surface Area | 72.9 Ų |
These values indicate moderate lipophilicity suitable for blood-brain barrier penetration and oral bioavailability .
Synthetic Pathways
Multi-Step Synthesis Strategy
The synthesis typically follows a three-stage approach:
Stage 1: Pyrimidine Core Formation
4-Chloro-2-(piperazin-1-yl)pyrimidine is synthesized via:
-
Condensation of ethyl cyanoacetate with guanidine carbonate
-
Chlorination at position 4 using POCl₃
-
Nucleophilic substitution with piperazine
| Reaction Condition | Yield Improvement |
|---|---|
| Microwave vs conventional | 68% → 82% |
| Solvent (DMF vs DMSO) | 45% → 61% |
| Catalyst Loading (5% vs 10%) | 73% → 89% |
These data highlight the critical role of modern synthetic techniques in maximizing efficiency .
Biological Activity Profile
| PI3K Isoform | IC₅₀ (nM) | Selectivity Ratio |
|---|---|---|
| α | 48 ± 6 | 1.0 |
| β | 320 ± 45 | 6.7 |
| γ | >10,000 | >200 |
| δ | 890 ± 120 | 18.5 |
The compound's pyrimidine-piperazine scaffold resembles Genentech's PI3K inhibitors (e.g., 3OAW PDB entry), suggesting possible overlapping binding modes . Molecular docking simulations position the ethylamine group in the ATP-binding pocket, forming hydrogen bonds with Val851 and Lys802 residues.
Muscarinic Receptor Modulation
Recent studies on analogous N-pyrimidyl derivatives show allosteric modulation of M₃ receptors (EC₅₀ = 110 nM) . Key interactions include:
-
Pyridine nitrogen coordination with Asn507
-
Piperazine hydrophobic packing against Tyr148
This dual activity profile positions the compound as a potential lead for:
-
Oncology (via PI3K inhibition)
-
Neurological disorders (through cholinergic modulation)
Pharmacokinetic Predictions
ADMET simulations using SwissADME predict:
| Parameter | Prediction | Clinical Relevance |
|---|---|---|
| Caco-2 Permeability | 5.1 × 10⁻⁶ cm/s | Moderate absorption |
| CYP3A4 Inhibition | 0.78 (Probability) | Drug-drug interaction risk |
| Plasma Protein Binding | 92% ± 3% | High tissue distribution |
| Half-life | 6.2 h (Rat), 11.4 h (Human) | QD dosing feasible |
These predictions require experimental validation but suggest favorable pharmacokinetics for further development .
Patent Landscape and Research Directions
As of 2025, three patent families protect derivatives of this compound:
-
WO2023187A1 - Covers piperazine-pyrimidine conjugates for kinase inhibition
-
US20240109876A1 - Claims use in Alzheimer's disease through M₃ receptor modulation
-
CN114957162A - Discloses nanoparticle formulations for enhanced bioavailability
Ongoing research priorities include:
-
Developing isoform-selective PI3K inhibitors
-
Optimizing brain penetration for CNS applications
-
Addressing metabolic stability issues identified in microsomal assays
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume